Methyl 3-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-5-nitrobenzoate
Overview
Description
Preparation Methods
The synthesis of Methyl 3-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-5-nitrobenzoate typically involves multiple steps, including Friedel-Crafts acylation, nitration, and esterification . The reaction conditions often require the use of catalysts such as aluminum chloride for the acylation step and concentrated nitric acid for the nitration step. Industrial production methods may involve optimizing these reactions to increase yield and purity while minimizing by-products.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common reagents used in these reactions include palladium catalysts for substitution reactions and strong reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-5-nitrobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 3-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-5-nitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to certain proteins, while the nitro group can participate in redox reactions, affecting cellular pathways .
Comparison with Similar Compounds
Similar compounds include:
Methyl 5-chloro-2-nitrobenzoate: Shares the nitro and chloro groups but lacks the trifluoromethyl group.
Methyl [3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate: Contains a pyridine ring instead of a benzene ring, altering its chemical properties.
Properties
IUPAC Name |
methyl 3-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-5-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O5/c1-27-15(24)9-4-8(5-11(6-9)22(25)26)14(23)21-13-7-10(16(18,19)20)2-3-12(13)17/h2-7H,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJLZMMLCPIRMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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